molecular formula C4H2Br2Cl2O2 B14203009 2,3-Dibromobutanedioyl dichloride CAS No. 856196-55-9

2,3-Dibromobutanedioyl dichloride

Cat. No.: B14203009
CAS No.: 856196-55-9
M. Wt: 312.77 g/mol
InChI Key: JIFATMSCIHKDCF-UHFFFAOYSA-N
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Description

2,3-Dibromobutanedioyl dichloride is a chemical compound with the molecular formula C₄H₂Br₂Cl₂O₂. It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of two bromine atoms and two chlorine atoms attached to a butanedioyl (succinyl) backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromobutanedioyl dichloride typically involves the bromination of butanedioyl dichloride. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 3 positions of the butanedioyl backbone. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromobutanedioyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form 2,3-dibromobutanedioyl derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of higher oxidation state compounds.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized butanedioyl derivatives, while reduction and oxidation reactions can produce different brominated or chlorinated compounds.

Scientific Research Applications

2,3-Dibromobutanedioyl dichloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and active ingredients.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2,3-Dibromobutanedioyl dichloride involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in biological systems, it can interact with proteins and enzymes, leading to modifications that affect their function.

Comparison with Similar Compounds

2,3-Dibromobutanedioyl dichloride can be compared with other similar compounds such as:

    2,3-Dichlorobutanedioyl dichloride: Similar in structure but with chlorine atoms instead of bromine.

    2,3-Dibromosuccinic acid: Lacks the dichloride functionality but has similar bromine substitution.

    Succinyl chloride: A simpler compound with only chlorine atoms and no bromine.

The uniqueness of this compound lies in its dual halogenation, which provides distinct reactivity and versatility in chemical synthesis.

Properties

CAS No.

856196-55-9

Molecular Formula

C4H2Br2Cl2O2

Molecular Weight

312.77 g/mol

IUPAC Name

2,3-dibromobutanedioyl dichloride

InChI

InChI=1S/C4H2Br2Cl2O2/c5-1(3(7)9)2(6)4(8)10/h1-2H

InChI Key

JIFATMSCIHKDCF-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)Cl)Br)(C(=O)Cl)Br

Origin of Product

United States

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